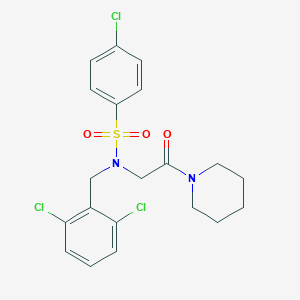
4-(4-isobutoxy-1-naphthyl)-N,N,6-trimethyl-2-thioxo-1,2,3,4-tetrahydro-5-pyrimidinecarboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-(4-isobutoxy-1-naphthyl)-N,N,6-trimethyl-2-thioxo-1,2,3,4-tetrahydro-5-pyrimidinecarboxamide, commonly known as IBN-1, is a synthetic compound that has been studied for its potential applications in various scientific fields. This compound belongs to the class of pyrimidine derivatives and exhibits interesting properties that make it a promising candidate for research.
Wirkmechanismus
The mechanism of action of IBN-1 is not fully understood, but it is believed to involve the inhibition of certain enzymes and proteins involved in cellular processes. It has been shown to inhibit the activity of topoisomerase II, an enzyme involved in DNA replication and repair, as well as the activity of HIV-1 integrase, an enzyme involved in the replication of the HIV virus.
Biochemical and Physiological Effects:
IBN-1 has been shown to exhibit various biochemical and physiological effects, including the induction of apoptosis, the inhibition of cell proliferation, and the suppression of viral replication. It has also been shown to modulate the expression of certain genes involved in cancer and viral infections.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of using IBN-1 in lab experiments is its high yield and purity, which allows for accurate and reproducible results. However, one of the limitations of using IBN-1 is its relatively high cost compared to other compounds.
Zukünftige Richtungen
There are several future directions for research on IBN-1, including the development of new synthetic methods for its production, the investigation of its potential applications in other scientific fields, and the development of new drugs based on its structure and properties. In addition, further studies are needed to fully understand the mechanism of action of IBN-1 and its potential side effects.
Synthesemethoden
The synthesis of IBN-1 involves several steps, including the reaction of 4-isobutoxy-1-naphthaldehyde with 2,4-pentanedione, followed by the reaction with thiourea and trimethylorthoformate. The resulting product is then purified using column chromatography to obtain IBN-1 in high yield and purity.
Wissenschaftliche Forschungsanwendungen
IBN-1 has been extensively studied for its potential applications in various scientific fields, including chemistry, biology, and medicine. It has been used as a fluorescent probe for the detection of metal ions, as well as a catalyst in organic reactions. In addition, IBN-1 has been shown to exhibit anticancer and antiviral activities, making it a potential candidate for the development of new drugs.
Eigenschaften
Molekularformel |
C22H27N3O2S |
|---|---|
Molekulargewicht |
397.5 g/mol |
IUPAC-Name |
N,N,6-trimethyl-4-[4-(2-methylpropoxy)naphthalen-1-yl]-2-sulfanylidene-3,4-dihydro-1H-pyrimidine-5-carboxamide |
InChI |
InChI=1S/C22H27N3O2S/c1-13(2)12-27-18-11-10-17(15-8-6-7-9-16(15)18)20-19(21(26)25(4)5)14(3)23-22(28)24-20/h6-11,13,20H,12H2,1-5H3,(H2,23,24,28) |
InChI-Schlüssel |
PHXJYCWLSRSDJU-UHFFFAOYSA-N |
SMILES |
CC1=C(C(NC(=S)N1)C2=CC=C(C3=CC=CC=C23)OCC(C)C)C(=O)N(C)C |
Kanonische SMILES |
CC1=C(C(NC(=S)N1)C2=CC=C(C3=CC=CC=C23)OCC(C)C)C(=O)N(C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





amino]-N-(4-phenoxyphenyl)acetamide](/img/structure/B297376.png)
amino]-N-(2,4,5-trichlorophenyl)acetamide](/img/structure/B297377.png)
![2-{(2,4-dichlorobenzyl)[(4-methylphenyl)sulfonyl]amino}-N-(2-methoxyphenyl)acetamide](/img/structure/B297380.png)
amino]-N-(2,4-difluorophenyl)acetamide](/img/structure/B297381.png)
![2-{(4-chlorobenzyl)[(4-chlorophenyl)sulfonyl]amino}-N-(3-methylphenyl)acetamide](/img/structure/B297383.png)
![2-{(4-chlorobenzyl)[(4-chlorophenyl)sulfonyl]amino}-N-(2-methoxy-5-methylphenyl)acetamide](/img/structure/B297384.png)
![2-{(4-chlorobenzyl)[(4-chlorophenyl)sulfonyl]amino}-N-(3-methoxyphenyl)acetamide](/img/structure/B297386.png)
![N-(2,4-dimethylphenyl)-2-{(4-fluorobenzyl)[(4-methylphenyl)sulfonyl]amino}acetamide](/img/structure/B297389.png)
![2-{(2-chloro-6-fluorobenzyl)[(4-methylphenyl)sulfonyl]amino}-N-(4-fluorophenyl)acetamide](/img/structure/B297390.png)

amino]acetamide](/img/structure/B297393.png)
![N-(2,3-dimethylphenyl)-2-{(2-fluorobenzyl)[(4-methylphenyl)sulfonyl]amino}acetamide](/img/structure/B297395.png)